molecular formula C24H29N3O3 B2594751 1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840476-60-0

1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2594751
CAS No.: 840476-60-0
M. Wt: 407.514
InChI Key: LOIDELWTKCBCMX-UHFFFAOYSA-N
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Description

1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring. Key structural attributes include:

  • Ethyl group at the 1'-position of the piperidine ring.
  • Methoxy substituents at the 7-position of the benzoxazine moiety and the para-position of the phenyl group at the 2-position.
  • Spiro junction between the benzoxazine and piperidine systems, conferring conformational rigidity.

Synthetic routes for analogous spiro compounds often involve multi-component reactions or spirocyclization strategies. For example, describes the synthesis of a related spiro[indole-3,4'-piperidine] derivative using trifluoroacetic acid-mediated condensation .

Properties

IUPAC Name

1'-ethyl-7-methoxy-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-4-26-14-12-24(13-15-26)27-21(19-6-5-7-22(29-3)23(19)30-24)16-20(25-27)17-8-10-18(28-2)11-9-17/h5-11,21H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIDELWTKCBCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Spirocyclization: The pyrazole intermediate undergoes a spirocyclization reaction with a suitable oxazine precursor under acidic or basic conditions to form the spiro linkage.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1’-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of piperidine have been shown to possess antibacterial effects against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum . The spirocyclic structure may enhance the interaction with bacterial enzymes or membranes, leading to increased potency.

Neuropharmacological Effects

The dopamine D3 receptor is implicated in several neuropsychiatric disorders. Compounds targeting this receptor have been explored for their potential in treating conditions like schizophrenia and drug addiction . The structure of 1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine suggests it may interact favorably with dopamine receptors due to its aromatic rings and nitrogen-containing heterocycles.

Antioxidant Activity

Compounds with methoxy substituents are often associated with antioxidant properties. The presence of these groups in the compound may facilitate the scavenging of free radicals, thus contributing to cellular protection against oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of spirocyclic compounds and evaluated their antimicrobial efficacy. The results indicated that specific substitutions on the piperidine ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the binding affinity of similar compounds to dopamine receptors. Compounds structurally related to 1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine demonstrated promising selectivity towards D3 receptors over other biogenic amines .

Mechanism of Action

The mechanism of action of 1’-ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Receptors: It may interact with receptors on the cell surface or within cells, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Physicochemical Properties

  • The target compound’s molecular weight (405.5 g/mol) and logP (~3.1, estimated) suggest moderate bioavailability, whereas dichloro/propyl analogues () may have higher logP (~4.0), favoring membrane penetration but risking metabolic instability .

Data Table: Substituent Impact on Antimicrobial Activity

Substituent MIC (μg/mL) Target Organisms Reference
4-OCH₃ (Target compound) Not reported Assumed broad-spectrum
4-NO₂ ( derivative) 50 S. aureus, E. coli
4-Cl ( analogue) Not reported N/A
3,5-CF₃ ( compound) N/A Kinase inhibition (non-microbial)

Biological Activity

1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], a complex compound belonging to the spirocyclic class, has garnered interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The compound features a piperidine ring fused with a spirocyclic oxazine structure. The presence of methoxy and ethyl groups enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds can display significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Xanthomonas axonopodis and Ralstonia solanacearum .
  • Antitumor Activity : Some spirocyclic compounds have been evaluated for their anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells through various pathways .
  • Neuropharmacological Effects : The piperidine moiety is known for its interaction with neurotransmitter systems. Compounds with similar structures have been reported to act as allosteric modulators of serotonin receptors, which could be beneficial in treating mood disorders .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes related to growth and proliferation.
  • Cell Signaling Modulation : By affecting signaling pathways, it can induce cellular responses such as apoptosis or differentiation.

Anticancer Studies

A study investigating the anticancer potential of spirocyclic compounds found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Antimicrobial Efficacy

In vitro evaluations demonstrated that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Xanthomonas
AntitumorInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin receptors

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